2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one 2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10644755
InChI: InChI=1S/C18H13N3O/c22-18-16-15(13-7-3-1-4-8-13)11-12-19-17(16)20-21(18)14-9-5-2-6-10-14/h1-12H,(H,19,20)
SMILES: C1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4
Molecular Formula: C18H13N3O
Molecular Weight: 287.3 g/mol

2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

CAS No.:

Cat. No.: VC10644755

Molecular Formula: C18H13N3O

Molecular Weight: 287.3 g/mol

* For research use only. Not for human or veterinary use.

2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one -

Specification

Molecular Formula C18H13N3O
Molecular Weight 287.3 g/mol
IUPAC Name 2,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Standard InChI InChI=1S/C18H13N3O/c22-18-16-15(13-7-3-1-4-8-13)11-12-19-17(16)20-21(18)14-9-5-2-6-10-14/h1-12H,(H,19,20)
Standard InChI Key ARSMGRZKAYPZMA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4

Introduction

2,4-Diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse pharmacological properties and have been widely studied as scaffolds in medicinal chemistry. The structure of this compound features a pyrazolo[3,4-b]pyridine core substituted with two phenyl groups at positions 2 and 4. Its molecular framework is characterized by a fused bicyclic system containing both a pyrazole and a pyridine ring.

Synthesis of Pyrazolo[3,4-b]pyridines

The synthesis of pyrazolo[3,4-b]pyridines typically involves cyclization reactions starting from pyrazole derivatives. General synthetic routes include:

  • Cyclization of Pyrazole Precursors: Reacting substituted pyrazoles with aldehydes or ketones under acidic or basic conditions.

  • Electrophilic Cyclization: Using electrophilic agents like iodine to form the fused bicyclic system.

  • Suzuki Coupling Reactions: Introducing substituents such as phenyl groups via palladium-catalyzed cross-coupling.

For 2,4-diphenyl derivatives specifically, phenyl-substituted precursors are employed to ensure selective substitution at the desired positions.

Docking Studies

Studies on related compounds reveal strong binding affinities with biological targets due to the electron-rich nature of the pyrazole ring and the hydrophobic interactions facilitated by phenyl substituents .

Spectroscopic Characterization

Characterization methods typically include:

  • NMR Spectroscopy: Identifies chemical shifts corresponding to aromatic protons and ketone functionalities.

  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns.

  • FTIR Spectroscopy: Detects characteristic ketone (C=O) stretching vibrations around 1700 cm⁻¹.

Biological Activity

While specific data for this compound is scarce, analogs have shown:

  • GI₅₀ values in low micromolar ranges against cancer cells.

  • MIC values under 100 nM for bacterial strains like Staphylococcus aureus .

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